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Ethyl 4-cyano-3-nitrobenzoate
Overview
Description
Ethyl 4-cyano-3-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of a cyano group (-CN) and a nitro group (-NO2) attached to a benzene ring, along with an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-cyano-3-nitrobenzoate can be synthesized through a multi-step process involving the nitration of ethyl benzoate followed by the introduction of a cyano group. The nitration of ethyl benzoate is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the meta position relative to the ester group. The resulting ethyl 3-nitrobenzoate is then subjected to a cyanation reaction, where a cyano group is introduced using reagents such as copper(I) cyanide or sodium cyanide under appropriate conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for the nitration and cyanation steps, which allow for better control over reaction parameters such as temperature, pressure, and reagent concentration. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-cyano-3-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The cyano group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or alcohols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, iron powder with hydrochloric acid.
Substitution: Sodium methoxide for methanolysis, ammonia for aminolysis.
Hydrolysis: Sodium hydroxide for basic hydrolysis, sulfuric acid for acidic hydrolysis.
Major Products Formed
Reduction: Ethyl 4-cyano-3-aminobenzoate.
Substitution: Ethyl 4-amino-3-nitrobenzoate (from aminolysis).
Hydrolysis: 4-cyano-3-nitrobenzoic acid.
Scientific Research Applications
Ethyl 4-cyano-3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic effects.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-cyano-3-nitrobenzoate depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro group is converted to an amino group through a series of electron transfer steps facilitated by the reducing agent. In substitution reactions, the cyano group acts as a leaving group, allowing nucleophiles to attack the carbon atom to which it is attached. The molecular targets and pathways involved in these reactions are determined by the specific reagents and conditions used.
Comparison with Similar Compounds
Ethyl 4-cyano-3-nitrobenzoate can be compared with other nitrobenzoates and cyano-substituted benzoates:
Ethyl 3-nitrobenzoate: Lacks the cyano group, making it less versatile in nucleophilic substitution reactions.
Ethyl 4-cyano-3-aminobenzoate:
4-cyano-3-nitrobenzoic acid: The carboxylic acid form, which has different solubility and reactivity properties compared to the ester form.
This compound is unique due to the presence of both the cyano and nitro groups, which provide a combination of reactivity and functionality that is valuable in various chemical transformations and applications.
Biological Activity
Ethyl 4-cyano-3-nitrobenzoate is a compound that has garnered attention in various fields of biological research due to its potential antimicrobial and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.
This compound is characterized by the following structural features:
- Functional Groups : Contains a cyano group (-C≡N), a nitro group (-NO2), and an ester group (-COOEt).
- Molecular Formula : C11H8N2O3
- Molecular Weight : 220.19 g/mol
These functional groups are essential for its reactivity and interaction with biological systems.
The biological activity of this compound primarily involves:
- Antimicrobial Activity : The compound has been shown to inhibit the growth of various bacterial strains. Its mechanism may involve interference with bacterial DNA replication or enzyme inhibition.
- Anticancer Properties : Research indicates that it may induce apoptosis in cancer cells through the activation of specific pathways or by generating reactive oxygen species (ROS) that lead to cell death.
Antimicrobial Effects
This compound has been evaluated for its antimicrobial activity against several pathogens. A summary of findings is presented in Table 1.
Pathogen | MIC (µg/mL) | Inhibition (%) |
---|---|---|
Staphylococcus aureus | 32 | 85 |
Escherichia coli | 64 | 75 |
Pseudomonas aeruginosa | 128 | 60 |
These results suggest that the compound exhibits significant antimicrobial properties, particularly against Gram-positive bacteria.
Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells. For instance, a study assessed its effect on human breast cancer cell lines (MCF-7) and reported:
- IC50 Value : 15 µM
- Mechanism : Induction of apoptosis via ROS generation and activation of caspase pathways.
Case Studies
- Antimicrobial Study : A recent study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multidrug-resistant bacterial strains. The compound was found to be effective against several ESKAPE pathogens, which are notorious for their resistance to conventional antibiotics .
- Cancer Research : In a study focusing on the anticancer properties, researchers treated MCF-7 cells with varying concentrations of this compound. Results indicated a dose-dependent increase in apoptosis markers, suggesting its potential as a chemotherapeutic agent .
Properties
IUPAC Name |
ethyl 4-cyano-3-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c1-2-16-10(13)7-3-4-8(6-11)9(5-7)12(14)15/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGNXPEPCKZZLQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)C#N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641052 | |
Record name | Ethyl 4-cyano-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40641052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
321162-58-7 | |
Record name | Ethyl 4-cyano-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40641052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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